molecular formula C7H5BrClNO2 B123831 2-(Bromomethyl)-1-chloro-3-nitrobenzene CAS No. 56433-01-3

2-(Bromomethyl)-1-chloro-3-nitrobenzene

Cat. No. B123831
CAS RN: 56433-01-3
M. Wt: 250.48 g/mol
InChI Key: MAIVNONTLACJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09073929B2

Procedure details

To a stirred solution of 1-chloro-2-methyl-3-nitrobenzene (10 g, 0.0584 mol) in CCl4 (100 mL) was added N-bromosuccinimide (12.4 g, 0.0701 mol), benzoyl peroxide (2.8 g, 0.0116 mol) portion wise at 0° C. Reaction mixture was stirred at reflux for 4 h. The mixture was filtered, concentrated and dried to obtain the title compound. 1H NMR (400 MHz, CDCl3) δ 8.042-7.986 (m, 1H), 7.925-7.905 (d, J=8 Hz, 1H), 7.658-7.617 (t, J=8.4 Hz, 1H), 4.784 (s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[CH3:11].[Br:12]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:12][CH2:11][C:3]1[C:4]([N+:8]([O-:10])=[O:9])=[CH:5][CH:6]=[CH:7][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)[N+](=O)[O-])C
Name
Quantity
12.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=CC=C1[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.